molecular formula C19H16F2N8O2 B611664 Vericiguat CAS No. 1350653-20-1

Vericiguat

Cat. No. B611664
M. Wt: 426.3878
InChI Key: QZFHIXARHDBPBY-UHFFFAOYSA-N
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Description

Vericiguat is a medication used to reduce the risk of dying and the need to be hospitalized in patients who have chronic heart failure . It is also known as an oral soluble guanylate cyclase (sGC) stimulator .


Synthesis Analysis

The synthesis of Vericiguat starts with the preparation of intermediate 6.11 from the diazonium salt of aniline (6.10) and malononitrile. The bisnitrile 6.11 is then condensed with intermediate 6.9 in DMF to deliver 6.12 in 78% over 2 steps. Reduction to the amine (6.13) is achieved by catalytic hydrogenation in 96% yield. Finally, methyl chloroformate reacts selectively with the C5 amino group to deliver Vericiguat (6) in a 96% yield .


Molecular Structure Analysis

Vericiguat has a molecular formula of C19H16F2N8O2 . It is an aminopyrimidine, a pyrazolopyridine, a carbamate ester, and an organofluorine compound .


Chemical Reactions Analysis

Vericiguat is primarily metabolized by glucuronidation via uridine diphosphate-glucuronosyltransferase (UGT) isoforms UGT1A1 and UGT1A9 .


Physical And Chemical Properties Analysis

Vericiguat is a small molecule that is orally administered . Further details about its physical and chemical properties were not found in the search results.

Scientific Research Applications

Heart Failure with Reduced Ejection Fraction

  • Effectiveness in HFrEF : Vericiguat has demonstrated effectiveness in patients with heart failure and reduced ejection fraction. It was found to be superior to placebo in increasing the time to the first occurrence of composite endpoints of cardiovascular death and heart failure hospitalization, suggesting its role in improving outcomes among patients with worsening HFrEF (Armstrong et al., 2020).

  • Approval and Clinical Efficacy : Following the results of the phase III VICTORIA trial, vericiguat was approved in the USA for risk reduction in patients with heart failure and ejection fraction < 45%. This approval marks a significant milestone in the development of vericiguat, emphasizing its potential to reduce cardiovascular mortality and heart failure hospitalizations (Markham & Duggan, 2021).

  • Pharmacokinetics and Drug Interaction : The metabolism and pharmacokinetic drug-drug interaction profile of vericiguat underline its suitability for patients with multiple comorbidities requiring polypharmacy. Vericiguat is mainly metabolized via glucuronidation and has a low risk of drug-drug interactions, making it a favorable option for patients on complex medication regimens (Boettcher et al., 2020).

  • Safety and Tolerability : Studies have shown that vericiguat up to doses of 10 mg is generally safe and well-tolerated. These findings support the further clinical evaluation of vericiguat in patients with heart failure, highlighting its potential as an add-on therapy for those already on guideline-directed medical therapy to reduce hospitalization (Boettcher et al., 2020).

  • Clinical Pharmacology Programme : An extensive clinical pharmacology programme has outlined the biopharmaceutical properties of vericiguat and its potential intrinsic and extrinsic factor effects, supporting its use in patients with worsening chronic heart failure characterized by multiple comorbidities and polypharmacy (Boettcher et al., 2020).

Safety And Hazards

In clinical trials, symptomatic hypotension occurred in 9.1% of the patients in the Vericiguat group and in 7.9% of the patients in the placebo group . Anemia occurred more often in the Vericiguat group than in the placebo group . Vericiguat may cause fetal harm and should not be used in patients who are pregnant or breastfeeding .

Future Directions

Vericiguat was approved by the FDA in January 2021 for use in certain patients with systolic heart failure . It is a promising treatment option for heart failure patients, but further studies are needed to correctly define its role in heart failure syndromes .

properties

IUPAC Name

methyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N8O2/c1-31-19(30)25-14-15(22)26-17(27-16(14)23)13-11-6-10(20)7-24-18(11)29(28-13)8-9-4-2-3-5-12(9)21/h2-7H,8H2,1H3,(H,25,30)(H4,22,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFHIXARHDBPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318361
Record name Vericiguat
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Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Heart failure (HF) involves, amongst other morphologic and physiologic changes, the impaired synthesis of nitric oxide (NO) and decreased activity of soluble guanylate cyclase (sGC). Functioning normally, NO binds to sGC and stimulates the synthesis of intracellular cyclic guanosine monophosphate (cGMP), a second messenger involved in the maintenance of vascular tone, as well as cardiac contractility and remodeling. Defects in this pathway are thought to contribute to the myocardial and vascular dysfunction associated with heart failure and are therefore a desirable target in its treatment. Vericiguat directly stimulates sGC by binding to a target site on its beta-subunit, bypassing the need for NO-mediated activation, and in doing so causes an increase in the production of intracellular cGMP that results in vascular smooth muscle relaxation and vasodilation.
Record name Vericiguat
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Product Name

Vericiguat

CAS RN

1350653-20-1
Record name Vericiguat
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Record name Vericiguat [USAN:INN]
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Record name Vericiguat
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Record name Vericiguat
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Record name Methyl (4,6-diamino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate
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Record name VERICIGUAT
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Synthesis routes and methods I

Procedure details

31.75 g (86.20 mmol) of the compound from example 30A were initially charged in pyridine (600 ml) under argon and cooled to 0° C. Then a solution of 6.66 ml (86.20 mmol) of methyl chloroformate in dichloromethane (10 ml) was added dropwise and the mixture was stirred at 0° C. for 1 h. Thereafter, the reaction mixture was brought to RT, concentrated under reduced pressure and co-distilled repeatedly with toluene. The residue was stirred with water/ethanol and then filtered off with suction using a frit, and subsequently washed with ethanol and ethyl acetate. Subsequently, the residue was stirred again with diethyl ether, filtered off with suction and then dried under high vacuum.
Quantity
31.75 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
6.66 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In pyridine (600 ml), 31.75 g (86.20 mmol) of the compound from Example 11A were introduced under argon and cooled to 0° C. Then a solution of 6.66 ml (86.20 mmol) of methyl chloroformate in dichloromethane (10 ml) was added dropwise and the mixture was stirred at 0° C. for 1 h. Thereafter the reaction mixture was brought to RT, concentrated under reduced pressure and co-distilled repeatedly with toluene. The residue was stirred with water/ethanol and then filtered off on a frit, after which it was washed with ethanol and ethyl acetate. Subsequently the residue was again stirred with diethyl ether, isolated by filtration with suction and then dried under a high vacuum.
Quantity
6.66 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
31.75 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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